molecular formula C12H20BIN2O2 B2962737 5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester CAS No. 2377612-00-3

5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester

Cat. No.: B2962737
CAS No.: 2377612-00-3
M. Wt: 362.02
InChI Key: RNFVPJOAZMJIFU-UHFFFAOYSA-N
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Description

5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester is a boronic acid derivative with the molecular formula C12H20BIN2O2. It is a valuable compound in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of an iodine atom, an isopropyl group, and a boronic acid pinacol ester moiety attached to a pyrazole ring.

Scientific Research Applications

5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester in chemical reactions often involves the transfer of the boronic ester group to another molecule. For example, in the Suzuki–Miyaura coupling, the boronic ester group is transferred from boron to palladium .

Future Directions

The future directions in the research and application of 5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester and similar compounds likely involve the development of more efficient synthesis methods, the exploration of new chemical reactions, and the investigation of their potential applications in various fields of chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester typically involves the Miyaura borylation reaction. This reaction enables the formation of boronates by cross-coupling bis(pinacolato)diboron with aryl halides and vinyl halides . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base like potassium carbonate in a solvent such as toluene or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Pd(PPh3)4, Pd(OAc)2

    Bases: Potassium carbonate, sodium hydroxide

    Solvents: Toluene, DMF, ethanol

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Iodophenylboronic acid
  • 5-Bromo-1-isopropylpyrazole-4-boronic acid, pinacol ester
  • 5-Chloro-1-isopropylpyrazole-4-boronic acid, pinacol ester

Uniqueness

5-Iodo-1-isopropylpyrazole-4-boronic acid, pinacol ester is unique due to the presence of the iodine atom, which can be selectively substituted, and the isopropyl group, which provides steric hindrance and influences the reactivity of the compound. This makes it a versatile reagent in organic synthesis, particularly in the formation of complex biaryl structures.

Properties

IUPAC Name

5-iodo-1-propan-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BIN2O2/c1-8(2)16-10(14)9(7-15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFVPJOAZMJIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=C2)C(C)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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